molecular formula C18H33NO4 B14120933 N-(3-Hydroxytetradecanoyl)-L-homoserine lactone

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone

Cat. No.: B14120933
M. Wt: 327.5 g/mol
InChI Key: IKQUESGRCDRZTI-OEMAIJDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in gram-negative bacteria such as Escherichia coli and Salmonella. Quorum sensing regulates gene expression in response to population density, influencing various physiological activities including biofilm formation and virulence .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone can be synthesized through a multi-step process. The synthesis typically involves the acylation of homoserine lactone with a fatty acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild conditions to preserve the integrity of the lactone ring .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can be further utilized in various biochemical assays .

Scientific Research Applications

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:

Mechanism of Action

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, triggering a signal transduction cascade that leads to changes in gene expression. This process regulates various physiological activities, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-Hexanoyl-L-homoserine lactone
  • N-Heptanoyl-L-homoserine lactone

Uniqueness

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is unique due to its specific fatty acid chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain quorum sensing pathways compared to other N-acyl-homoserine lactones .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]tetradecanamide

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)/t15?,16-/m1/s1

InChI Key

IKQUESGRCDRZTI-OEMAIJDKSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H]1CCOC1=O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.